7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine
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Overview
Description
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been particularly effective against Pseudomonas aeruginosa, a bacterium that plays a significant role in various infections .
Mode of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations, suggesting that the compounds may interfere with the quorum sensing system of the bacteria .
Biochemical Pathways
They also curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Furthermore, they impede the twitching motility of Pseudomonas aeruginosa cells, a trait that enhances the pathogenicity and invasion potential of the cells .
Result of Action
Related quinazolinone derivatives have been found to exhibit antimicrobial activity, particularly againstPseudomonas aeruginosa . They inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth .
Action Environment
Pseudomonas aeruginosa. They inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes, proteins, and other biomolecules . These interactions can influence the course of biochemical reactions in which this compound is involved.
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine: Similar in structure but with different substituents on the phenyl ring.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Another quinazoline derivative with different substituents.
Uniqueness
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties
Properties
IUPAC Name |
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3/c16-10-2-1-9(13(18)5-10)7-19-15-12-4-3-11(17)6-14(12)20-8-21-15/h1-6,8H,7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYBZGPHCHJODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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